5-Aminoquinolin-2-ol hydrochloride
Description
Properties
IUPAC Name |
5-amino-1H-quinolin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c10-7-2-1-3-8-6(7)4-5-9(12)11-8;/h1-5H,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRWVVBYHGCODN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC(=O)NC2=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoquinolin-2-ol hydrochloride typically involves the bromination of 8-hydroxyquinoline followed by a series of reactions. For instance, bromination with N-bromosuccinimide in chloroform yields 7-bromoquinolin-8-ol. This intermediate is then treated with sodium nitrite and hydrochloric acid, followed by reduction with sodium dithionite in a mixture of tetrahydrofuran and water to produce 5-amino-7-bromoquinolin-8-ol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Aminoquinolin-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2,5-dione derivatives.
Reduction: Reduction reactions can convert it into different aminoquinoline derivatives.
Substitution: The amino and hydroxyl groups in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Scientific Research Applications
5-Aminoquinolin-2-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential use in treating malaria and other parasitic infections.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of 5-Aminoquinolin-2-ol hydrochloride is not fully understood. it is believed to interact with cellular components such as DNA and proteins, leading to disruption of cellular processes. The compound may also inhibit enzymes involved in critical biochemical pathways, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key properties of 5-Aminoquinolin-2-ol hydrochloride analogs based on the provided evidence:
Key Findings:
Structural Variations: Isoquinolin-5-amine hydrochloride shares a similar amine-hydrochloride motif but lacks the hydroxyl group present in this compound. This difference may reduce its polarity and solubility compared to the hydroxyl-containing analog . 5-[[Methyl(prop-2-ynyl)amino]methyl]quinolin-8-ol dihydrochloride features a bulkier substituent (methylpropynyl group) and a hydroxyl group at the 8-position, which may influence receptor binding or metabolic stability .
Memantine hydrochloride, a clinically used drug, has well-documented safety profiles, whereas data for 5-Aminoquinolin-2-ol analogs remain sparse .
Stability and Reactivity: Isoquinolin-5-amine hydrochloride is stable under recommended storage conditions but lacks data on decomposition products or incompatibilities . Memantine hydrochloride exhibits stability under analytical conditions, a trait critical for pharmaceutical formulations .
Toxicological Gaps: Most analogs, including isoquinolin-5-amine and 5-quinolin-8-ol dihydrochloride, lack comprehensive toxicological assessments (e.g., organ toxicity, ecotoxicity) .
Biological Activity
5-Aminoquinolin-2-ol hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
This compound, a derivative of quinoline, is primarily investigated for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for further pharmacological development.
Antimicrobial Activity
Research indicates that 5-aminoquinolin derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | < 0.0625 μg/mL | |
| Klebsiella pneumoniae | < 0.125 μg/mL | |
| Pseudomonas aeruginosa | < 0.5 μg/mL | |
| E. coli (resistant) | < 1 μg/mL |
The compound's effectiveness against multidrug-resistant strains highlights its potential as a new antimicrobial agent.
Anticancer Properties
In addition to its antimicrobial activity, this compound has shown promising anticancer effects. Studies have demonstrated that it can induce cytotoxicity in various cancer cell lines through mechanisms such as proteasome inhibition.
Case Study: Proteasome Inhibition in Cancer Cells
A study explored the effects of this compound on leukemia and myeloma cells. The results revealed that the compound effectively inhibited proteasome activity, leading to apoptosis in these cancer cells. This mechanism is particularly relevant as it may overcome resistance to established proteasome inhibitors like bortezomib.
The biological activity of this compound is attributed to several mechanisms:
- Interaction with DNA and Proteins : The compound is believed to bind with cellular components such as DNA and proteins, disrupting critical cellular processes.
- Enzyme Inhibition : It may inhibit enzymes involved in vital biochemical pathways, contributing to its antimicrobial and anticancer effects.
- Binding Affinity : Molecular docking studies indicate that the compound binds effectively to serum proteins (e.g., bovine serum albumin), which may enhance its bioavailability and therapeutic efficacy .
Pharmacokinetics and Toxicity
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics due to its high water solubility. The predicted unbound fraction in human plasma is approximately 0.484, indicating good availability for therapeutic action . Importantly, the compound has shown no significant hepatocellular toxicity or skin sensitization in preliminary assessments .
Q & A
Q. Table 1: Typical Synthesis Parameters
| Parameter | Condition | Source |
|---|---|---|
| Temperature | 80–100°C | |
| Solvent System | Ethanol/water (1:2) | |
| Reaction Time | 6–8 hours | |
| Yield Range | 65–78% |
Basic: What spectroscopic methods confirm the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone. D₂O exchange confirms NH₂ groups .
- FT-IR : Detects functional groups (N-H stretch at 3300–3500 cm⁻¹, C-O at 1250 cm⁻¹) .
- HRMS : Validates molecular ion [M+H]⁺ (theoretical m/z 201.06) and isotopic Cl patterns .
- XRD : Resolves crystal packing and confirms hydrochloride salt formation .
Advanced: How can researchers address low yields in synthesizing this compound?
Answer:
- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve reaction efficiency by 15–20% .
- Microwave-assisted synthesis : Reduces reaction time to 2–3 hours with comparable yields .
- pH control : Maintaining pH 4–6 during crystallization minimizes byproduct formation .
- Solvent optimization : Acetonitrile/water systems enhance solubility and crystal purity .
Advanced: How should discrepancies in spectroscopic data be resolved during characterization?
Answer:
- Multi-technique validation : Cross-check NMR/IR data with computational modeling (DFT) to predict spectral profiles .
- Dynamic light scattering (DLS) : Assesses particle aggregation that may distort NMR signals .
- Isotopic labeling : Use ¹⁵N-labeled precursors to clarify ambiguous NH₂ group signals .
Biological: What methods evaluate the enzyme inhibitory activity of this compound?
Answer:
- Kinetic assays : Measure IC₅₀ values via fluorogenic substrates (e.g., for proteases) in 1–100 μM concentration ranges .
- Time-dependent studies : Pre-incubate enzyme with compound (0–60 mins) to assess inhibition kinetics .
- Docking simulations : Use AutoDock Vina to predict binding interactions with target active sites .
Q. Table 2: Example Enzyme Assay Conditions
| Parameter | Condition | Source |
|---|---|---|
| Substrate | Z-Gly-Pro-AMC | |
| Incubation Time | 30 mins at 37°C | |
| Detection Method | Fluorescence (λₑₓ 360 nm) |
Safety: What precautions are critical when handling this compound?
Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats. Use EN 166-certified face shields for bulk handling .
- Ventilation : Perform reactions in fume hoods with HEPA filters to avoid inhalation .
- Spill management : Neutralize with 5% sodium bicarbonate and dispose via hazardous waste protocols .
- Storage : Store in amber vials under N₂ at 4°C to prevent hygroscopic degradation .
Mechanistic: How does pH influence the stability of this compound in aqueous solutions?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
